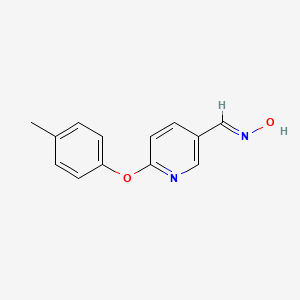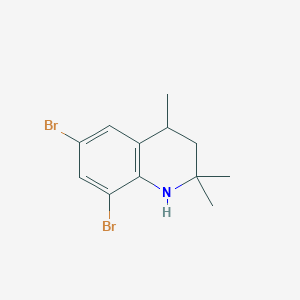
6,8-Dibromo-2,2,4-trimethyl-3,4-dihydro-1H-quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6,8-Dibromo-2,2,4-trimethyl-3,4-dihydro-1H-quinoline is a useful research compound. Its molecular formula is C12H15Br2N and its molecular weight is 333.067. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activities
Quinoline compounds, including 6,8-Dibromo-2,2,4-trimethyl-3,4-dihydro-1H-quinoline, have shown significant anticancer activities. These compounds are used in cancer drug discovery due to their ability to inhibit key processes such as tyrosine kinases, proteasome, tubulin polymerization, and DNA repair. They exhibit effective anticancer activity and have versatile synthetic properties, allowing for the generation of diverse derivatives with selective activity against various cancer drug targets (Solomon & Lee, 2011).
Photovoltaic Properties
The derivatives of quinoline, such as those similar to this compound, have been studied for their photovoltaic properties. These compounds are used in the fabrication of organic–inorganic photodiodes, demonstrating rectification behavior and photovoltaic properties under various conditions (Zeyada, El-Nahass, & El-Shabaan, 2016).
Nonlinear Optical (NLO) Properties
Quinoline and its derivatives are of interest in the field of nonlinear optical research. They exhibit significant NLO properties, making them potential candidates for technological applications. The energy of their frontier molecular orbitals indicates kinetic stability and electron donating capability, which are crucial for NLO applications (Khalid et al., 2019).
Corrosion Inhibition
Quinoline derivatives are also utilized as anticorrosive materials. They exhibit good effectiveness against metallic corrosion, forming stable chelating complexes with surface metallic atoms. This property is especially significant in industrial applications where corrosion resistance is essential (Verma, Quraishi, & Ebenso, 2020).
Properties
IUPAC Name |
6,8-dibromo-2,2,4-trimethyl-3,4-dihydro-1H-quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Br2N/c1-7-6-12(2,3)15-11-9(7)4-8(13)5-10(11)14/h4-5,7,15H,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCBVJDRVZZSFLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NC2=C1C=C(C=C2Br)Br)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Br2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
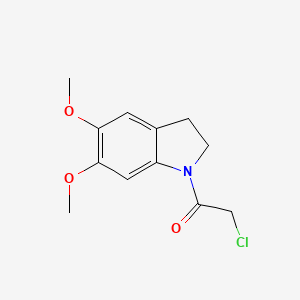
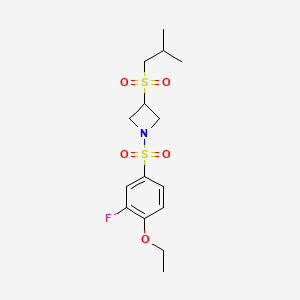
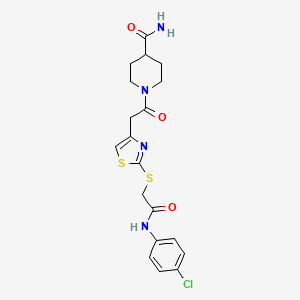
![ethyl 5-[[(4-chlorobenzoyl)amino]carbamoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B2724014.png)
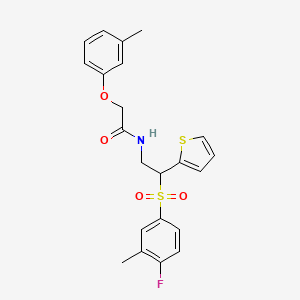
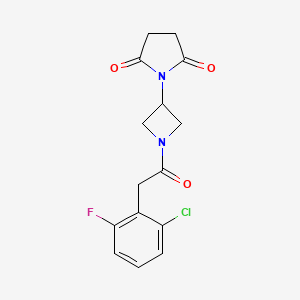
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)furan-3-carboxamide](/img/structure/B2724021.png)
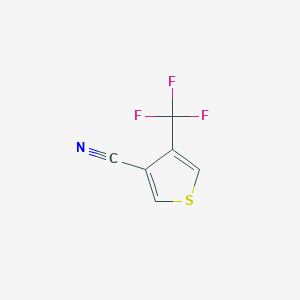
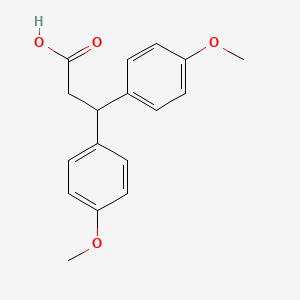
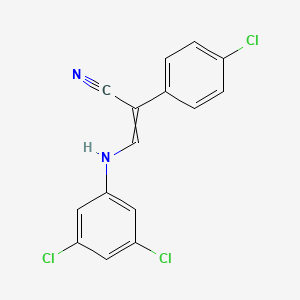
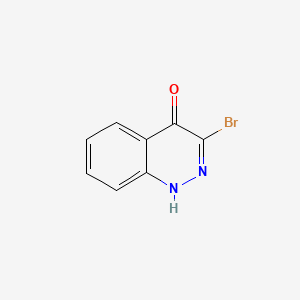
![2-bromo-N-[cyano(2-methoxyphenyl)methyl]furan-3-carboxamide](/img/structure/B2724029.png)
![7-Bromo-1,2-dihydrospiro[indole-3,4'-piperidine]-2-one hydrochloride](/img/structure/B2724031.png)
